molecular formula C8H7ClO4S B165011 2-Chloro-4-(methylsulfonyl)benzoic acid CAS No. 53250-83-2

2-Chloro-4-(methylsulfonyl)benzoic acid

Cat. No.: B165011
CAS No.: 53250-83-2
M. Wt: 234.66 g/mol
InChI Key: CTTWSFIIFMWHLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-(methylsulfonyl)benzoic acid typically involves the oxidation of 2-Chloro-4-(methylsulfonyl)toluene. This reaction is catalyzed by copper(I) and nitric acid, which facilitates the benzylic oxidation process .

Industrial Production Methods: In an industrial setting, this compound can be synthesized by adding 2-Chloro-4-sulfonyl chloride benzoic acid chloride to an aqueous solution of sodium sulfite and sodium bicarbonate. The reaction is conducted at 40°C for 3 hours, followed by heating to 75°C. Chloroacetic acid and a small amount of sodium hydroxide are then added, and the mixture is refluxed at 105°C for 21 hours. The resulting product is filtered and dried .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other products.

    Substitution: The chloro group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of benzoic acid, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

2.1 Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as a key intermediate in the synthesis of several APIs. For instance, it is involved in the production of thiamphenicol, an antibiotic used to treat bacterial infections. The synthesis process typically involves the oxidation of 2-chloro-4-methylsulfonyltoluene, which leads to the formation of 2-chloro-4-(methylsulfonyl)benzoic acid as a crucial step in generating thiamphenicol derivatives .

2.2 Case Study: Thiamphenicol Production
A study demonstrated the efficient synthesis of thiamphenicol using this compound. The method employed catalytic oxidation processes that minimized waste and reduced costs associated with raw materials. The yield of the final product was reported to be over 99% under optimized conditions, showcasing the effectiveness of this intermediate in pharmaceutical applications .

Agrochemical Applications

3.1 Herbicides and Pesticides
The compound is also utilized in the development of herbicides and pesticides. Its ability to modify biological pathways makes it suitable for creating effective agrochemical products that enhance crop protection against pests and diseases .

3.2 Case Study: Agrochemical Development
Research has indicated that derivatives of this compound exhibit significant herbicidal activity. In controlled trials, certain formulations demonstrated improved efficacy against common agricultural weeds, leading to increased crop yields and reduced reliance on traditional herbicides .

Chemical Synthesis and Methodologies

4.1 Synthetic Routes
Various synthetic methodologies have been developed to produce this compound efficiently:

  • Catalytic Oxidation: This method involves using nitric acid and oxygen under controlled conditions to oxidize precursor compounds like 2-chloro-4-methylsulfonyltoluene .
  • Chlorination Reactions: Chlorination of 4-methylsulfonyltoluene under acidic conditions has been explored as a pathway to synthesize this compound with high yields .

4.2 Table of Synthetic Methods

MethodKey FeaturesYield (%)
Catalytic OxidationUtilizes nitric acid; high efficiency>99
ChlorinationSimple procedure; effective for large scale>90

Toxicological Studies and Safety Assessments

Recent studies have highlighted potential sensitization effects associated with exposure to derivatives such as 3-bromomethyl-2-chloro-4-(methylsulfonyl)benzoic acid, indicating the need for stringent safety measures during handling and application . Occupational health assessments have shown that exposure to certain derivatives can lead to allergic reactions, emphasizing the importance of safety protocols in industrial settings.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets in plants. It acts as an intermediate in the synthesis of herbicides, which inhibit essential enzymes in plants, leading to their death. The molecular pathways involved include the inhibition of photosynthesis and other vital processes in plants .

Comparison with Similar Compounds

Biological Activity

2-Chloro-4-(methylsulfonyl)benzoic acid (also known as CMBA) is a compound that has garnered attention in various fields, particularly in agricultural chemistry and toxicology. This article delves into its biological activity, focusing on its effects on human health, its role as a sensitizer, and its environmental impact.

  • Chemical Formula : C8H7ClO4S
  • Molecular Weight : 234.66 g/mol
  • CAS Number : 120100-05-2

Sensitization and Allergic Reactions

Recent studies have identified this compound as a potential respiratory sensitizer. A notable case study involved workers exposed to this compound in a chemical manufacturing facility, where an outbreak of respiratory symptoms was reported. The findings indicated:

  • Sensitization Rate : Approximately 8% among exposed workers, with rates as high as 25% in production areas.
  • Symptoms : Included occupational asthma, rhinitis, and contact urticaria, confirmed through skin prick tests and specific inhalation challenges .

The biological mechanisms underlying the sensitization involve IgE-mediated responses. The low molecular weight of CMBA allows it to interact with proteins in the body, potentially leading to allergic reactions. The study highlighted the need for stringent exposure controls to mitigate health risks associated with this compound .

Environmental Impact

This compound is also recognized for its role as a metabolite of sulcotrione, a herbicide. Its environmental fate and toxicity have been assessed:

  • Toxicity : Studies indicate that photoproducts of sulcotrione exhibit toxicity towards aquatic organisms such as Vibrio fischeri, highlighting potential ecological risks associated with its use .
  • Leachability : The compound displays high mobility in soil and groundwater, raising concerns about its persistence in the environment .

Occupational Exposure Study

A comprehensive investigation was conducted at a BCMBA-producing factory:

  • Participants : 85 exposed workers and 9 unexposed controls.
  • Findings : Six cases of confirmed occupational asthma were documented, with challenge tests indicating that even low concentrations could provoke symptoms.

Agricultural Impact Study

Research on the transformation of sulcotrione into beneficial compounds for plant growth revealed that CMBA may play a role in enhancing root growth under specific conditions. This suggests a dual role where CMBA can be both beneficial and harmful depending on the context of exposure .

Data Tables

PropertyValue
Chemical StructureChemical Structure
Molecular Weight234.66 g/mol
CAS Number120100-05-2
Sensitization Rate8% (up to 25% in high exposure areas)
Toxicity (Aquatic Life)Toxic to Vibrio fischeri

Q & A

Basic Questions

Q. What are the molecular identifiers and key physicochemical properties of 2-Chloro-4-(methylsulfonyl)benzoic acid?

  • Answer : The compound is identified by CAS RN 53250-83-2 and 3397-62-4 . Its molecular formula is C₈H₇ClO₄S , with an exact mass of 258.0743 g/mol . Key functional groups include a benzoic acid core substituted with a chlorine atom at position 2 and a methylsulfonyl group at position 4. Physicochemical characterization typically employs nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm structure and purity .

Q. What are the standard laboratory synthesis protocols for this compound?

  • Answer : A widely cited method involves:

Sulfonation : Reacting 2-chloro-4-sulfobenzoic acid with thionyl chloride (SOCl₂) to form 2-chloro-4-(chlorosulfonyl)benzoyl chloride .

Reduction and Hydrolysis : Treating the intermediate with sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) under reflux (75–80°C for 19–21 hours), followed by acidification with HCl to precipitate the product. Yields typically reach 85–89% with 85% purity .

  • Key Reagents : Sodium sulfite (reducing agent), chloroacetic acid (alkylation agent), and ethyl acetate (extraction solvent) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Answer :

  • Structural Confirmation : NMR (¹H/¹³C), IR, and MS for functional group analysis .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection, optimized using a C18 column and acidic mobile phase (e.g., 0.1% phosphoric acid in acetonitrile/water) .
  • Mass Accuracy : High-resolution mass spectrometry (HRMS) to confirm the exact mass (258.0743 g/mol) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity of this compound?

  • Answer : Key variables include:

  • Reagent Ratios : A 4:1 molar ratio of NaHCO₃ to substrate minimizes side reactions .
  • Temperature Control : Maintaining 75–80°C during reduction ensures complete conversion of intermediates .
  • Purification : Acidification to pH 2–3 followed by ethyl acetate extraction removes unreacted starting materials. Recrystallization from ethanol/water improves purity to >98% .
    • Example : Substituting sodium chloroacetate for chloroacetic acid in Example 3 reduced by-products, yielding 7.5 g of product with higher purity.

Q. What role does the methylsulfonyl group play in the biological activity of derivatives like Vismodegib?

  • Answer : The methylsulfonyl moiety enhances binding affinity to the Smoothened (SMO) receptor by forming hydrogen bonds with key residues (e.g., Glu518). This group also improves metabolic stability by resisting oxidative degradation, as demonstrated in Vismodegib’s pharmacokinetic profile . Structure-activity relationship (SAR) studies show that replacing the sulfonyl group with smaller substituents reduces Hedgehog pathway inhibition by >50% .

Q. What challenges arise in achieving high purity (>98%) and how are they mitigated?

  • Answer : Common issues include:

  • By-Product Formation : Incomplete reduction of the chlorosulfonyl intermediate generates sulfonic acid derivatives. Mitigation: Strict pH control (7–9) during sodium sulfite treatment .
  • Residual Solvents : Ethyl acetate traces are removed via vacuum drying or lyophilization .
  • Analytical Validation : Use HPLC with a detection limit of 0.1% for impurity profiling .

Q. How is X-ray crystallography applied in structural analysis of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) using the SHELX software suite resolves the compound’s conformation and bond angles. For example:

  • The dihedral angle between the benzene ring and sulfonyl group is ~15°, indicating moderate planarity .
  • Hydrogen bonding between the carboxylic acid and sulfonyl oxygen stabilizes the crystal lattice .

Q. What degradation products form under acidic/basic conditions, and how are they identified?

  • Answer :

  • Acidic Hydrolysis : Cleavage of the sulfonyl group yields 2-chlorobenzoic acid (confirmed by MS at m/z 156.0112) .
  • Basic Conditions : Nucleophilic displacement of chlorine generates 4-(methylsulfonyl)salicylic acid. LC-MS/MS with a Q-TOF analyzer identifies degradation pathways .

Q. What are the critical considerations for scaling up synthesis from lab to pilot scale?

  • Answer : Challenges include:

  • Reactor Design : Corrosion-resistant materials (e.g., glass-lined steel) handle acidic by-products .
  • Waste Management : Neutralization of sulfite residues before disposal .
  • Process Monitoring : In-line FTIR tracks reaction progress, reducing batch failures .
    • Case Study : Liaoning Longtian’s 1 kt/year production line uses methyl p-tolyl sulfone as a cost-effective precursor, achieving 92% yield at pilot scale .

Properties

IUPAC Name

2-chloro-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTWSFIIFMWHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201364
Record name Benzoic acid, 2-chloro-4-(methylsulfonyl)-
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Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53250-83-2
Record name 2-Chloro-4-(methylsulfonyl)benzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=53250-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-4-(methylsulfonyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-chloro-4-(methylsulfonyl)-
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Record name 2-chloro-4-(methylsulfonyl)benzoic acid
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Record name 2-Chloro-4-(methylsulfonyl)benzoic acid
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Synthesis routes and methods I

Procedure details

A 100 mL round bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer was charged with 4.6 g (37 mmol) of sodium sulfite, 12.3 g (146 mmol) of sodium bicarbonate and 40 mL of water. The resulting slurry was heated to 75° C. and 10 g (33 mmol) of 2-chloro-4-(chlorosulfonyl)benzoyl chloride was added slowly. After stirring at 75° C. for 2 hours, 6.4 g (55 mmol) of the sodium salt of chloroacetic acid was added and the reaction mixture heated at reflux for 21 hours. The cooled reaction mixture was acidified with dilute HCl and extracted with ethyl acetate. The organic layer was dried with magnesium sulfate and evaporated to dryness to afford 7.5 g of 2-chloro-4-(methylsulfonyl)benzoic acid as a white solid. This material was shown to be 87% pure, representing an 85% overall yield.
Quantity
4.6 g
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reactant
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12.3 g
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40 mL
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10 g
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6.4 g
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Synthesis routes and methods II

Procedure details

A 250 mL round bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer was charged with 9.2 g (73 mmol) of sodium sulfite, 24.6 g (292 mmol) of sodium bicarbonate and 80 mL of water. The resulting slurry was heated to 50° C., and 20.0 g (70 mmol) of 2-chloro-4-(chlorosulfonyl)benzoic acid was added over 15 minutes. After heating at 50° C. for three hours, chloroacetic acid (10.4 g, 110 mmol) and 5.7 mL (110 mmol) of 50% aqueous sodium hydroxide were added sequentially to the aqueous solution of 2-chloro-4-sulfinylbenzoic acid, and the reaction mixture heated to reflux. After heating for 19 hours, the reaction mixture was allowed to cool to ambient temperature and acidified with dilute HCl. The precipitated solids were collected by filtration, washed with dilute HCl and dried to give 17.4 g of 2-chloro-4-(methylsulfonyl)benzoic acid as a white solid. The solid was assayed at 85% purity, corresponding to an overall yield of 89%.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
24.6 g
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Reaction Step One
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Quantity
80 mL
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20 g
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reactant
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10.4 g
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5.7 mL
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2-chloro-4-sulfinylbenzoic acid
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
2-Chloro-4-(methylsulfonyl)benzoic acid
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
2-Chloro-4-(methylsulfonyl)benzoic acid
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
2-Chloro-4-(methylsulfonyl)benzoic acid
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
2-Chloro-4-(methylsulfonyl)benzoic acid
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
2-Chloro-4-(methylsulfonyl)benzoic acid
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
2-Chloro-4-(methylsulfonyl)benzoic acid

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